molecular formula C15H19N3O2 B12384923 Mavacamten-d5

Mavacamten-d5

カタログ番号: B12384923
分子量: 278.36 g/mol
InChIキー: RLCLASQCAPXVLM-MEKJEUOKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Mavacamten-d5 involves the incorporation of deuterium atoms into the Mavacamten molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed. general methods for deuteration include catalytic hydrogen-deuterium exchange and the use of deuterated precursors .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale deuteration processes, ensuring high purity and yield. This could include the use of continuous flow reactors and advanced purification techniques to isolate the deuterated compound from any non-deuterated impurities .

化学反応の分析

Types of Reactions

Mavacamten-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions would depend on the desired transformation and the functional groups present in the molecule .

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

科学的研究の応用

Mavacamten-d5 has several scientific research applications, particularly in the fields of:

作用機序

Mavacamten-d5 exerts its effects by selectively inhibiting the enzymatic activity of cardiac myosin, the motor protein responsible for muscle contraction. This inhibition reduces the number of myosin-actin cross-bridges, leading to decreased myocardial contractility and improved ventricular compliance. The molecular targets include the beta-cardiac myosin heavy chain, and the pathways involved are related to the regulation of sarcomere function and cardiac muscle contraction .

類似化合物との比較

Similar Compounds

Uniqueness

Mavacamten-d5 is unique due to its deuterated nature, which can provide improved pharmacokinetic properties, such as increased metabolic stability and reduced clearance. This can lead to enhanced efficacy and a better safety profile compared to its non-deuterated counterpart .

特性

分子式

C15H19N3O2

分子量

278.36 g/mol

IUPAC名

6-[[(1S)-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)/t11-/m0/s1/i4D,5D,6D,7D,8D

InChIキー

RLCLASQCAPXVLM-MEKJEUOKSA-N

異性体SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C)NC2=CC(=O)N(C(=O)N2)C(C)C)[2H])[2H]

正規SMILES

CC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。